Chemical structure and molecular weight of Emodin-1-O-D-glucopyranoside
Chemical structure and molecular weight of Emodin-1-O-D-glucopyranoside
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Emodin-1-O-D-glucopyranoside
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical properties of Emodin-1-O-D-glucopyranoside, a naturally occurring anthraquinone glycoside. Intended for researchers, medicinal chemists, and professionals in drug development, this document delineates the molecule's structural features, molecular weight, and key physicochemical characteristics. The guide further explores the analytical methodologies employed for its structural elucidation and characterization, grounding all claims in authoritative scientific references.
Introduction and Natural Occurrence
Emodin-1-O-D-glucopyranoside is a significant bioactive compound found in several medicinal plants. It is a derivative of emodin, an anthraquinone that forms the core (aglycone) of this molecule.[1][2] The attachment of a glucose moiety significantly alters its physicochemical properties, such as solubility and bioavailability, compared to its aglycone parent. This glycoside is naturally present in the roots and rhizomes of various plants, including species of Rheum (rhubarb), Polygonum, and Rhamnus.[3][4][5] Its presence in these botanicals contributes to their traditional medicinal uses, which has spurred modern scientific investigation into its pharmacological potential.
Chemical Identity and Nomenclature
To ensure clarity and precision in scientific communication, it is crucial to define the compound by its standardized identifiers.
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Common Name : Emodin-1-O-β-D-glucopyranoside[6]
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Synonyms : Emodin-1-O-glucoside[7]
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IUPAC Name : 1,3-dihydroxy-6-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)anthracene-9,10-dione[8]
Molecular Structure Elucidation
The structure of Emodin-1-O-D-glucopyranoside is composed of two distinct chemical moieties: an emodin aglycone and a D-glucopyranose sugar unit.
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The Aglycone Core (Emodin) : The core of the molecule is emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione).[1][9] This is a planar anthraquinone structure characterized by three hydroxyl groups and one methyl group attached to the anthracene-9,10-dione framework.
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The Glycosidic Moiety (Glucose) : A single D-glucopyranose unit is attached to the emodin core. The "pyranoside" designation indicates that the glucose is in its six-membered ring form.
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The Glycosidic Linkage : The glucose molecule is linked to the emodin core via an O-glycosidic bond. Specifically, the anomeric carbon (C-1) of the glucose ring is connected to the hydroxyl group at position 1 of the emodin structure. The "β" designation specifies the stereochemistry at this anomeric carbon, where the substituent is in the equatorial position.
Visual Representation of Chemical Structure
The following diagram illustrates the 2D chemical structure of Emodin-1-O-β-D-glucopyranoside, highlighting the emodin and glucopyranoside components.
Caption: 2D structure of Emodin-1-O-β-D-glucopyranoside.
Physicochemical and Molecular Properties
A summary of the key quantitative data for Emodin-1-O-D-glucopyranoside is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀O₁₀ | [6][7][8][10] |
| Molecular Weight | 432.38 g/mol | [6][8] |
| Monoisotopic Mass | 432.10565 Da | [11] |
| Appearance | Yellow crystalline solid/powder | [3][6] |
| Melting Point | 239-241 °C | [4] |
| Solubility | Soluble in DMSO, acetone, chloroform; Insoluble in water. | [4][5][7][12] |
| pKa (estimated) | 7.27 (neutral) | [7] |
| XLogP3-AA | 0.9 | [7] |
Methodologies for Structural Confirmation
The definitive identification and structural validation of Emodin-1-O-D-glucopyranoside rely on a combination of modern analytical techniques. The causality behind employing a multi-technique approach is to build a self-validating system where orthogonal data streams corroborate the proposed structure.
Experimental Workflow for Characterization
Caption: Workflow for isolation and structural analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Principle: High-resolution mass spectrometry (HRMS) is the gold standard for accurately determining the molecular weight of a compound, providing a direct confirmation of its elemental composition.
Protocol:
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Sample Preparation: Dissolve a purified sample of Emodin-1-O-D-glucopyranoside in a suitable solvent (e.g., methanol or DMSO).
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Ionization: Introduce the sample into an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
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Data Interpretation:
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Molecular Ion Peak: Expect to observe the protonated molecule [M+H]⁺ at m/z 433.1129 or the deprotonated molecule [M-H]⁻ at m/z 431.0983.[11] The high-resolution measurement will confirm the molecular formula C₂₁H₂₀O₁₀.
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Fragmentation (MS/MS): By inducing fragmentation (e.g., via collision-induced dissociation), a characteristic loss of the glucose moiety (162 Da) would be observed, resulting in a fragment ion corresponding to the emodin aglycone at m/z 269/270.[13] This fragmentation pattern provides unequivocal evidence of the glycosidic nature of the compound.
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Nuclear Magnetic Resonance (NMR) for Structural Connectivity
Principle: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. 2D NMR experiments (like COSY and HMBC) are then used to piece together the molecular skeleton.
Protocol:
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Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
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Data Interpretation:
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¹H NMR: Signals in the aromatic region will correspond to the emodin protons, while the more upfield signals, including a characteristic anomeric proton signal (around 5 ppm), will belong to the sugar moiety.
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¹³C NMR: The spectrum will show 21 distinct carbon signals. Resonances for the carbonyl carbons (C9, C10) of the anthraquinone will appear far downfield (>180 ppm). Signals for the glucose carbons will be in the typical 60-105 ppm range.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for confirming the linkage point. A correlation will be observed between the anomeric proton (H-1') of the glucose unit and the carbon at position 1 (C-1) of the emodin ring, definitively establishing the 1-O-glycosidic bond.
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Conclusion
Emodin-1-O-D-glucopyranoside is a well-defined natural product with the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of approximately 432.38 g/mol . Its structure, consisting of an emodin core linked to a β-D-glucopyranoside at the C-1 position, has been unambiguously established through rigorous spectroscopic analysis. This technical guide provides the foundational chemical knowledge necessary for researchers and scientists to confidently work with and explore the therapeutic potential of this important anthraquinone glycoside.
References
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Inxight Drugs. EMODIN 1-O-.BETA.-D-GLUCOSIDE. Available from: [Link]
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Scent.vn. Emodin 1-O-beta-D-glucoside (CAS 38840-23-2). Available from: [Link]
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Bio-Equip. Emodin-1-O-β-D-glucopyranoside,specification,price,image. Available from: [Link]
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Chemsrc. Emodin 1-O-beta-D-glucoside | CAS#:38840-23-2. Available from: [Link]
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BioCrick. Emodin-1-O-glucoside | CAS:38840-23-2. Available from: [Link]
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ResearchGate. Chemical structure of emodin. Available from: [Link]
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PubChemLite. Emodin 1-glucoside (C21H20O10). Available from: [Link]
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PMC. Emodin and the Anthraquinone Scaffold: Therapeutic Promise and Strategies to Overcome Translational Barriers. Available from: [Link]
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PubChem. Emodin | C15H10O5 | CID 3220. Available from: [Link]
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PubChem. Emodin 1-O-beta-D-glucoside | C21H20O10 | CID 5319333. Available from: [Link]
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ResearchGate. Calculated physicochemical properties for compounds 1-29. Available from: [Link]
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ResearchGate. The mass spectrum and fragmentation pattern of emodin‐1‐O‐glucoside. Available from: [Link]
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